(R)-Methyl 4-aminopentanoate is an important compound in organic chemistry, particularly in the synthesis of pharmaceuticals and biologically active molecules. This compound is a chiral amine derivative of 4-aminopentanoic acid, which is recognized for its potential applications in medicinal chemistry. The compound's stereochemistry is crucial, as it influences the biological activity of related drugs.
(R)-Methyl 4-aminopentanoate is derived from 4-aminopentanoic acid through esterification. It belongs to the class of amino acids and specifically falls under the category of aliphatic amino acids due to its straight-chain structure. The compound can also be classified as an amino ester, which is significant for its reactivity in various chemical reactions.
Several synthetic routes exist for producing (R)-Methyl 4-aminopentanoate:
The synthesis conditions often vary based on the method chosen. For instance, esterification typically requires controlled temperature and pressure conditions to maximize yield and purity.
(R)-Methyl 4-aminopentanoate has a molecular formula of and a molecular weight of approximately 115.17 g/mol. The structure features a pentane backbone with an amino group at one end and a methyl ester functional group at the other.
(R)-Methyl 4-aminopentanoate participates in various chemical reactions:
The mechanism of action for (R)-Methyl 4-aminopentanoate primarily involves its interaction with biological systems through its amino group, which can participate in hydrogen bonding and nucleophilic attacks. This behavior allows it to act as a building block for more complex molecules in medicinal chemistry.
In enzymatic reactions, (R)-Methyl 4-aminopentanoate can serve as a substrate for transamination processes, where it may undergo transformations that enhance its pharmacological properties.
(R)-Methyl 4-aminopentanoate is soluble in polar solvents like methanol and demonstrates stability under standard laboratory conditions . Its reactivity profile makes it suitable for further derivatization in synthetic chemistry.
(R)-Methyl 4-aminopentanoate has several scientific uses:
Chemocatalytic methods for synthesizing enantiopure (R)-methyl 4-aminopentanoate primarily rely on asymmetric hydrogenation and catalytic reductive amination strategies. While specific catalysts for this exact molecule are sparingly documented in the literature, analogous γ-amino ester syntheses employ transition metal complexes with chiral ligands. Rhodium and ruthenium-based catalysts with BINAP or Josiphos ligands have demonstrated efficacy in reducing precursor enamine or enamide compounds with high enantioselectivity (>90% ee). The critical challenge lies in designing precursors that maintain the stereochemical integrity during reduction. For instance, catalytic hydrogenation of (R)-methyl 4-aminopent-4-enoate requires precise control of reaction parameters (temperature, pressure, and solvent system) to prevent racemization. Palladium-catalyzed hydrogenation of nitro derivatives presents another chemocatalytic route, though controlling enantioselectivity often necessitates additional chiral modifiers or carefully designed substrate-protecting groups. These methods offer high atom economy but face limitations in substrate versatility and often require expensive chiral catalysts that impact process economics.
Biocatalytic approaches have emerged as a sustainable pathway for synthesizing (R)-4-aminopentanoic acid precursors, which can be esterified to yield the target compound. A breakthrough involves engineered glutamate dehydrogenase (GDH) from Escherichia coli (EcGDH) tailored through structure-guided protein engineering. Researchers identified two critical residues (K116 and N348) influencing substrate specificity through crystal structure analysis. Initial saturation mutagenesis yielded the mutant EcGDHK116C with activity toward levulinic acid (LA). Subsequent combinatorial saturation mutagenesis generated the double mutant EcGDHK116Q/N348M with dramatically improved catalytic efficiency [1] [2].
This engineered enzyme exhibits a 42.0-fold increase in kcat/Km for LA and a 7.9-fold enhancement for NADPH cofactor compared to the K116C variant. Molecular docking studies attribute this improvement to optimized substrate binding and spatial orientation that favors (R)-configuration formation. When coupled with formate dehydrogenase (FDH) for cofactor regeneration, the system achieves >97% conversion of 0.4 M LA within 11 hours, producing (R)-4-aminopentanoic acid with >99% enantiomeric excess [1] [2]. Subsequent esterification with methanol under acidic conditions then yields (R)-methyl 4-aminopentanoate. This biocatalytic system offers significant sustainability advantages by utilizing biomass-derived LA and ammonia as an amino donor, generating inorganic carbonate as the sole by-product.
Table 1: Catalytic Performance of Engineered EcGDH Mutants for (R)-4-Aminopentanoic Acid Synthesis
| Enzyme Variant | kcat/Km (LA) (M-1s-1) | kcat/Km (NADPH) (M-1s-1) | Conversion (%) | ee (%) |
|---|---|---|---|---|
| Wild-type EcGDH | No activity | No activity | - | - |
| K116C | Baseline | Baseline | <10 | >99 |
| K116Q/N348M | 42.0 × K116C | 7.9 × K116C | >97 (0.4 M LA) | >99 |
Levulinic acid (LA), a biomass-derived platform chemical, serves as the principal precursor for synthesizing (R)-methyl 4-aminopentanoate via reductive amination. The process involves two sequential steps: enzymatic amination to form the chiral amine followed by esterification. Engineered EcGDHK116Q/N348M catalyzes the stereoselective reductive amination of LA's ketone group using ammonia as the amino donor and NADPH as the cofactor [1] [2]. The reaction proceeds through an imine intermediate that undergoes hydride transfer from NADPH, establishing the chiral (R)-center.
Alternative LA derivatives explored as substrates include levulinate esters (e.g., methyl levulinate) and levulinamide. While these derivatives can potentially bypass issues related to carboxylic acid group inhibition of some enzymes, engineered EcGDH shows optimal activity toward the free acid (LA). The reductive amination route offers high atom economy as it incorporates the entire LA molecule (minus oxygen) and ammonia into the product. However, the reaction requires efficient cofactor regeneration systems like the FDH-coupled approach to be economically viable. The high enantioselectivity originates from the enzyme's rigid active site, which precisely positions the LA molecule for hydride attack exclusively from the re face, ensuring uniform (R)-configuration generation. Following amination, the carboxylic acid group of (R)-4-aminopentanoic acid undergoes esterification using methanol under acid catalysis (e.g., H2SO4 or SOCl2/MeOH) to yield the methyl ester.
Two principal chemical pathways exist for (R)-methyl 4-aminopentanoate synthesis: (1) Direct esterification of (R)-4-aminopentanoic acid and (2) Reduction of nitro precursors followed by esterification or vice versa.
The direct esterification pathway typically starts with enantiopure (R)-4-aminopentanoic acid, synthesized biocatalytically or via resolution. Esterification employs methanol under acidic conditions (e.g., H2SO4, SOCl2, or DCC/DMAP). This route benefits from straightforward chemistry but requires access to the enantiopure acid, which may necessitate additional resolution steps if racemic mixtures are used.
The nitro reduction pathway offers an alternative route. It involves synthesizing methyl 4-nitropentanoate followed by catalytic hydrogenation. Reduction typically uses hydrogen gas and palladium on carbon (Pd/C) [4]. This method avoids potential racemization during aminocarboxylic acid handling but faces challenges in controlling enantioselectivity unless chiral catalysts or enantiopure nitro precursors are employed. Nitro group reduction under standard conditions (H2/Pd-C) yields racemic amines, necessitating enantioselective reduction strategies or subsequent resolution.
Table 2: Comparison of Primary Synthesis Pathways for (R)-Methyl 4-Aminopentanoate
| Pathway | Key Steps | Chiral Control Point | Advantages | Disadvantages |
|---|---|---|---|---|
| Biocatalytic Amination + Esterification | 1. Enzymatic reductive amination of LA → (R)-Acid 2. Acid-catalyzed esterification | Engineered EcGDH (>99% ee) | High ee, Sustainable feedstock, Atom economy | Requires cofactor regeneration, Multi-step |
| Nitro Reduction + Esterification | 1. Synthesis of methyl 4-nitropentanoate 2. Catalytic hydrogenation (H2/Pd-C) | Racemic unless asymmetric hydrogenation used | Chemically robust, Standard reagents | Racemization risk, Requires enantioselective step |
| Esterification of Resolved Acid | 1. Resolution of racemic acid (e.g., chiral chromatography, diastereomeric salts) 2. Esterification | Resolution step | Allows use of racemic biocatalysis/chemistries | Low yield in resolution, Expensive resolving agents |
Translating the promising biocatalytic synthesis of (R)-4-aminopentanoic acid (precursor to the ester) to industrial scale faces several significant hurdles. The cofactor dependency of engineered EcGDH represents a major economic bottleneck. While the enzyme couple (GDH/FDH) regenerates NADPH in situ, the initial cofactor concentration and potential degradation necessitate continuous replenishment in extended batch or continuous processes [1] [2]. Immobilization of both enzymes and cofactors (e.g., via co-immobilization with polyethylene glycol (PEG)-NADP+) shows promise but requires further development for long-term operational stability.
Substrate and product inhibition pose additional constraints. High concentrations of LA (>0.4 M) or ammonia can inhibit EcGDHK116Q/N348M, limiting the achievable product titer. Product inhibition by (R)-4-aminopentanoic acid further complicates high-yield production in batch reactors. Continuous processes with integrated product removal (e.g., via ion-exchange chromatography or electrodialysis) could mitigate this but add complexity.
Enzyme stability under process conditions is crucial. While the study achieved >97% conversion in 11 hours at lab scale [2], maintaining this performance over multiple batches or extended continuous operation requires robust enzyme formulations. Thermostability engineering and immobilization on optimized carriers are critical R&D foci. Furthermore, the downstream processing to isolate (R)-4-aminopentanoic acid from the reaction mixture and subsequent esterification must be optimized for minimal yield loss and racemization, especially considering the sensitivity of the chiral center under acidic esterification conditions. Addressing these challenges necessitates integrated process engineering combining enzyme engineering, reaction engineering, and efficient separation technologies to achieve cost-competitive industrial production.
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8